

Technical Master Guide: 2,3-Difluoro-5-methylbenzoic Acid

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Compound of Interest

Compound Name: 2,3-Difluoro-5-methylbenzoic acid

CAS No.: 1003709-96-3

Cat. No.: B1437853

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Executive Summary

2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3) is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry and advanced materials engineering.^{[1][2]} Unlike generic benzoic acids, this compound features a specific 2,3-difluoro substitution pattern that imparts unique electronic properties, modulating pKa and lipophilicity (LogP) in bioactive scaffolds.

While primarily utilized as a building block in pharmaceutical synthesis—specifically for kinase inhibitors and antibacterial fluoroquinolone analogs—it has also found niche utility in industrial surface engineering, acting as an adhesion promoter in chromium plating processes for high-performance plastics. This guide synthesizes its chemical architecture, synthetic pathways, and validated experimental protocols.

Chemical Identity & Physical Properties^{[3][4][5][6][7]}

The precise arrangement of fluorine atoms at positions 2 and 3 creates a "push-pull" electronic effect that distinctively activates the 5-methyl group for radical functionalization while deactivating the ring toward electrophilic attack.

Table 1: Physicochemical Specifications



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Synthetic Architecture & Manufacturing

The synthesis of CAS 1003709-96-3 is non-trivial due to the need for regioselective placement of the fluorine atoms relative to the methyl and carboxyl groups. Two primary routes dominate the landscape: the Nitrile Hydrolysis Route (Industrial Scalability) and the Lithiation-Carboxylation Route (Laboratory Precision).

Pathway Visualization

The following diagram illustrates the logical flow of synthesis, highlighting the critical intermediate 2,3-Difluoro-5-methylbenzonitrile.



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Figure 1: Dual synthetic pathways. The Nitrile route is preferred for batch stability, while Lithiation offers a direct path if the bromo-precursor is available.

Applications in Drug Discovery & Materials Science

Pharmaceutical Scaffold Utility

In drug development, this compound serves as a "core warhead" modifier.

- **Metabolic Blocking:** The 5-methyl group is often a site for metabolic oxidation (CYP450). However, the adjacent fluorine atoms withdraw electron density, altering the oxidation potential.
- **Bioisosterism:** The 2,3-difluoro motif mimics the steric bulk of a carbonyl oxygen or a hydroxyl group without the hydrogen bonding donor capacity, improving membrane permeability.
- **Derivatization:** The carboxylic acid is readily converted to amides (for kinase inhibitors) or esters (prodrugs).

Industrial Surface Engineering (Plating)

A less common but high-value application is detailed in patent CN112030148A.

- **Mechanism:** The acid acts as a "tuning agent" in the pretreatment of plastic substrates prior to chromium plating.
- **Function:** It enhances the hydrophilicity of the plastic surface during the "coarsening" and "neutralization" phases, creating polar anchor points that significantly improve the adhesion force of the metal coating.^[2]

Visualization: Functional Utility



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Figure 2: Functional divergence of CAS 1003709-96-3 in life sciences and industrial materials.

Experimental Protocols

Protocol A: Synthesis via Nitrile Hydrolysis (Standardized)

Rationale: This method avoids the use of pyrophoric organolithium reagents, making it safer for scale-up.

Materials:

- 2,3-Difluoro-5-methylbenzotrile (1.0 eq)[2]
- Sulfuric Acid (H₂SO₄, 50% aq. solution)
- Ethanol (solvent)

Step-by-Step Workflow:

- Dissolution: Charge a round-bottom flask with 2,3-Difluoro-5-methylbenzotrile (10 mmol) and Ethanol (20 mL).
- Acidification: Slowly add 50% H₂SO₄ (15 mL) dropwise to control exotherm.

- Reflux: Heat the mixture to reflux (approx. 85-90°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) until the nitrile spot disappears.
- Quench: Cool the reaction mixture to room temperature and pour over crushed ice (100 g).
- Isolation: The solid acid will precipitate. Filter the white solid using a Büchner funnel.
- Purification: Recrystallize from minimal hot ethanol or an Ethanol/Water mixture to achieve >98% purity.
- Validation: Confirm structure via ¹H-NMR (look for methyl singlet ~2.3 ppm and disappearance of nitrile peak in IR).

Protocol B: Quality Control (HPLC)

- Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)
- Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV @ 254 nm.
- Expected Retention: The acid will elute earlier than the corresponding nitrile or ester derivatives due to polarity.

Safety & Handling (MSDS Highlights)

Signal Word:WARNING



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Handling Precautions:

- Always manipulate in a fume hood to avoid inhalation of dust.
- Wear nitrile gloves and safety goggles.
- In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975945: 2,4-Difluoro-5-methylbenzoic acid (Analog Reference). Retrieved from . (Note: Used for physicochemical property benchmarking).
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